molecular formula C17H20ClN3O B3889939 4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine

Cat. No. B3889939
M. Wt: 317.8 g/mol
InChI Key: PMRHWLZPQVBMDA-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is commonly referred to as CBMN, and its chemical formula is C19H22ClN3O2.

Mechanism of Action

The exact mechanism of action of CBMN is not fully understood, but it is believed to work by interacting with various receptors and enzymes in the body. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
CBMN has been shown to have various biochemical and physiological effects in the body. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improved mood and decreased symptoms of depression. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBMN is its high potency and selectivity for certain receptors and enzymes. This makes it a valuable tool for studying the effects of these targets in various biological systems. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research involving CBMN. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Another area of interest is its potential use as an anti-inflammatory agent and modulator of the immune system. Further research is also needed to fully understand the mechanism of action of CBMN and its potential interactions with other drugs and compounds.

Scientific Research Applications

CBMN has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-14-2-7-17(22-14)12-19-21-10-8-20(9-11-21)13-15-3-5-16(18)6-4-15/h2-7,12H,8-11,13H2,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRHWLZPQVBMDA-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine
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4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine
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4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine
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4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine
Reactant of Route 5
4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine
Reactant of Route 6
4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.